N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide
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Overview
Description
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide core substituted with carbamoylphenyl and diethoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne precursor with a halogenated benzene derivative under palladium-catalyzed coupling conditions.
Introduction of the Carbamoyl Group: The intermediate is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Formation of the Benzamide Core: The final step involves the coupling of the carbamoyl intermediate with a diethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)-3,4-diethoxybenzamide can be compared with other similar compounds, such as:
N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has a different core structure but shares the carbamoylphenyl group.
N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide: This compound contains a pyrimidine core and a carbamoylphenyl group.
1-((1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)quinoxalin-2(1H)-one: This compound features a triazole and quinoxaline core with similar substituents.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[3-(4-carbamoylphenyl)prop-2-ynyl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-18-12-11-17(14-19(18)27-4-2)21(25)23-13-5-6-15-7-9-16(10-8-15)20(22)24/h7-12,14H,3-4,13H2,1-2H3,(H2,22,24)(H,23,25) |
InChI Key |
NAKVJBJUYRSSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC#CC2=CC=C(C=C2)C(=O)N)OCC |
Origin of Product |
United States |
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